5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
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Overview
Description
“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, imidazole, and various protecting groups to ensure selective reactions. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Flow chemistry: Continuous flow reactors to enhance reaction efficiency.
Purification: Techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Acetonitrile, methanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline core structures.
Imidazole Derivatives: Compounds containing the imidazole ring.
Carboxamide Derivatives: Compounds with similar carboxamide functional groups.
Uniqueness
“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
Biological Activity
The compound 5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide , identified by its CAS number 1014044-90-6 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H29N5O5S with a molecular weight of 499.6 g/mol . The structure features a quinoline core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Property | Value |
---|---|
CAS Number | 1014044-90-6 |
Molecular Formula | C24H29N5O5S |
Molecular Weight | 499.6 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound's structure suggests potential interactions with DNA and various enzymes involved in cancer progression.
Anti-inflammatory Effects
The compound's structural features suggest that it may act as a COX-II inhibitor, similar to other quinoline derivatives. COX-II is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief. Studies have shown that compounds targeting COX-II can be effective in treating conditions such as arthritis and other inflammatory diseases .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and survival, contributing to its anticancer effects.
- Interaction with Cellular Targets : The imidazole moiety in the structure could facilitate interactions with various cellular targets, enhancing its biological efficacy.
Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their anticancer properties. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity against breast cancer cell lines. The specific compound was noted for its ability to induce apoptosis in these cells .
Study 2: Anti-inflammatory Efficacy
In another study focusing on anti-inflammatory agents, researchers tested several quinoline-based compounds against COX-I and COX-II enzymes. The results demonstrated that some derivatives exhibited selective inhibition of COX-II, leading to reduced inflammation in animal models . This suggests that the compound could be a candidate for further development as an anti-inflammatory drug.
Properties
Molecular Formula |
C22H25N5O5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-ethyl-N-[(2S)-1-(3-imidazol-1-ylpropylamino)-1-oxopropan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C22H25N5O5/c1-3-27-11-16(20(28)15-9-18-19(10-17(15)27)32-13-31-18)22(30)25-14(2)21(29)24-5-4-7-26-8-6-23-12-26/h6,8-12,14H,3-5,7,13H2,1-2H3,(H,24,29)(H,25,30)/t14-/m0/s1 |
InChI Key |
ONVRNZPHUBKLAE-AWEZNQCLSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C)C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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